Azetidin-3-yl propanoate hydrochloride
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Overview
Description
Azetidin-3-yl propanoate hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Mechanism of Action
Target of Action
Azetidine derivatives have been reported to have a variety of biological activities and are used as building blocks in the preparation of various peptides .
Mode of Action
For instance, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, an azetidine derivative, has shown protective effects against ischaemia/reperfusion (I/R) brain injury .
Biochemical Pathways
Azetidine derivatives have been associated with modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving the energy metabolism of the brain .
Result of Action
Azetidine derivatives have been associated with neuroprotective effects, such as inhibiting apoptotic damage, modulating inflammation, and improving the energy metabolism of the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl propanoate hydrochloride typically involves the reaction of azetidine with propanoic acid or its derivatives under specific conditions. One common method includes the use of azetidine and propanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens (chlorine, bromine) and alkylating agents (methyl iodide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidin-3-yl propanoate oxides, while reduction can produce azetidin-3-yl propanol derivatives.
Scientific Research Applications
Azetidin-3-yl propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents and drug candidates.
Industry: The compound is utilized in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
Azetidine-3-one: A related compound with a ketone functional group at the third position.
Azetidine-2,3-dicarboxylic acid: A compound with carboxylic acid groups at both the second and third positions.
Uniqueness
Azetidin-3-yl propanoate hydrochloride is unique due to its specific functional groups and the resulting chemical properties
Properties
IUPAC Name |
azetidin-3-yl propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-6(8)9-5-3-7-4-5;/h5,7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNBCDRFZLSEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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